molecular formula C15H18N2O2 B14574459 4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione CAS No. 61341-32-0

4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14574459
CAS No.: 61341-32-0
M. Wt: 258.32 g/mol
InChI Key: OBBHRCVSOPFENT-UHFFFAOYSA-N
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Description

4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s unique structure, featuring a cycloheptylamino group attached to the isoindole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under controlled conditions.

    Introduction of Cycloheptylamino Group: The cycloheptylamino group is introduced through nucleophilic substitution reactions. Cycloheptylamine is reacted with the isoindole core in the presence of suitable catalysts and solvents to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as phthalic anhydride and cycloheptylamine.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification and Isolation: Purification of the final product through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as acids or bases.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted isoindole derivatives with different functional groups replacing the cycloheptylamino group.

Scientific Research Applications

4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing gene expression and protein synthesis through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione: Similar structure with a cyclohexylamino group instead of a cycloheptylamino group.

    4-(Cyclopentylamino)-1H-isoindole-1,3(2H)-dione: Similar structure with a cyclopentylamino group.

Uniqueness

4-(Cycloheptylamino)-1H-isoindole-1,3(2H)-dione is unique due to its larger cycloheptylamino group, which may confer distinct steric and electronic properties

Properties

CAS No.

61341-32-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-(cycloheptylamino)isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c18-14-11-8-5-9-12(13(11)15(19)17-14)16-10-6-3-1-2-4-7-10/h5,8-10,16H,1-4,6-7H2,(H,17,18,19)

InChI Key

OBBHRCVSOPFENT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

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